

The Toxicological Profile of Alpha-Pinene Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *alpha-Pinene oxide*

Cat. No.: *B154639*

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Abstract

Alpha-pinene oxide, a bicyclic monoterpene epoxide, is a prominent metabolite of alpha-pinene, a widely distributed natural compound found in coniferous trees and various essential oils. As a reactive epoxide, its toxicological profile is of significant interest, particularly in the context of human exposure through consumer products and as a potential metabolite of alpha-pinene-containing therapeutics. This technical guide provides a comprehensive overview of the current toxicological data on **alpha-pinene oxide**, encompassing acute toxicity, genotoxicity, metabolism, and toxicokinetics. Where data for **alpha-pinene oxide** is limited, relevant information on its parent compound, alpha-pinene, is included to provide a more complete understanding of its potential hazards. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in assessing the safety of **alpha-pinene oxide**.

Chemical and Physical Properties

Property	Value
Chemical Name	2,7,7-Trimethyl-3-oxatricyclo[4.1.1.0 ^{2,4}]octane
Synonyms	α -Pinene epoxide
CAS Number	1686-14-2
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.24 g/mol
Appearance	Colorless liquid
Boiling Point	192-193 °C
Density	0.96 g/cm ³
Solubility	Insoluble in water, soluble in organic solvents

Toxicology

Acute Toxicity

Alpha-pinene oxide exhibits moderate acute toxicity via oral and inhalation routes. The available data are summarized in the table below.

Test	Species	Route	Value	Reference
LD50	Rat	Oral	2.4 mL/kg	[1]
LC50	Rat	Inhalation	3900 mg/m ³	[1]
LD50	Mouse	Intramuscular	100 mg/kg	[1]

Subchronic and Chronic Toxicity

Dedicated subchronic or chronic toxicity studies on **alpha-pinene oxide** were not identified in the public literature. However, studies on its parent compound, alpha-pinene, provide some insight into potential target organs. In 3-month inhalation studies conducted by the National Toxicology Program (NTP), the major targets of alpha-pinene toxicity in rats and mice were the liver and urinary system.[\[2\]](#)[\[3\]](#)

Genotoxicity

Alpha-pinene oxide has been shown to be mutagenic in the bacterial reverse mutation assay (Ames test).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Test	System	Concentration	Result	Reference
Ames Test	Salmonella typhimurium	≥25 μ g/plate	Mutagenic	[4] [5] [6]
Ames Test	Escherichia coli	≥25 μ g/plate	Mutagenic	[4] [5] [6]

In contrast, the parent compound, alpha-pinene, was not mutagenic in the Ames test.[\[4\]](#)[\[5\]](#)[\[6\]](#) The metabolism of alpha-pinene to the genotoxic **alpha-pinene oxide** is a critical activation step.[\[4\]](#)[\[5\]](#)

Carcinogenicity

No carcinogenicity bioassays on **alpha-pinene oxide** have been reported. Very limited data are available for the parent compound, alpha-pinene.[\[7\]](#)[\[8\]](#) Epidemiological studies on workers exposed to terpenes have shown weak associations with respiratory cancer, but these studies have limitations due to mixed exposures.[\[9\]](#)

Reproductive and Developmental Toxicity

There is a lack of data on the reproductive and developmental toxicity of **alpha-pinene oxide**. Studies on the parent compound, alpha-pinene, have indicated potential effects on the male reproductive system, with a decrease in sperm count observed in rodents following inhalation exposure.[\[4\]](#)[\[5\]](#)

Skin Sensitization

While no specific skin sensitization studies on **alpha-pinene oxide** were found, its parent compound, alpha-pinene, has a complex profile. Alpha-pinene was negative in a guinea pig maximization test, suggesting it is not a skin sensitizer.[\[7\]](#)[\[8\]](#) However, some quantitative structure-activity relationship (QSAR) models predict it to be a sensitizer.[\[10\]](#) Turpentine oil, of which alpha-pinene is a major component, is classified as a skin sensitizer.[\[10\]](#) Given the

reactive nature of the epoxide group in **alpha-pinene oxide**, a potential for skin sensitization should be considered.

Respiratory Toxicity

Alpha-pinene has been shown to cause sensory irritation of the upper respiratory tract.^[7] Oxidation products of alpha-pinene have also been demonstrated to cause upper airway irritation in mice.

Neurotoxicity

No dedicated neurotoxicity studies for **alpha-pinene oxide** were identified.

Metabolism and Toxicokinetics

Alpha-pinene is metabolized to **alpha-pinene oxide** by cytochrome P450 (CYP) enzymes in the liver.^{[4][5]} Studies using rat and human liver microsomes and hepatocytes have demonstrated this conversion. The formation of **alpha-pinene oxide** was found to be up to 4-fold higher in rats than in humans.^{[4][5][6]} While rat microsomes cleared **alpha-pinene oxide** faster than human microsomes, the clearance in hepatocytes was similar between the two species.^{[4][5][6]}

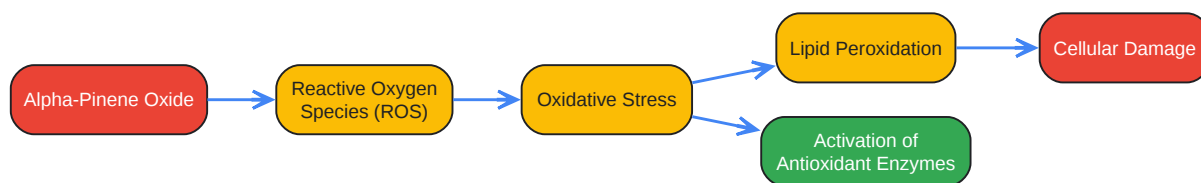
Following inhalation exposure to alpha-pinene in rodents, both alpha-pinene and **alpha-pinene oxide** were systemically absorbed and distributed to distal tissues, including mammary glands.^{[4][9]}

Mechanisms of Toxicity

The toxicity of alpha-pinene and, by extension, its reactive metabolite **alpha-pinene oxide**, is linked to the induction of oxidative stress, apoptosis, and inflammation. In vitro studies with alpha-pinene have elucidated the involvement of several key signaling pathways.

Oxidative Stress

Alpha-pinene has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in various cell types.^{[11][12]} This can result in lipid peroxidation and damage to cellular macromolecules.^[12] The cellular response to this oxidative stress involves the activation of antioxidant defense mechanisms.

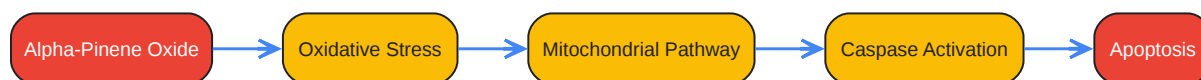


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Oxidative Stress Induction by **Alpha-Pinene Oxide**.

Apoptosis

Alpha-pinene has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][13][14] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The induction of apoptosis can be linked to the upstream generation of oxidative stress.



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Apoptosis Induction Pathway.

Inflammation

Alpha-pinene has been shown to modulate inflammatory responses.[15][16][17][18][19][20] It can suppress the activation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[18][19][20] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.



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Modulation of Inflammatory Pathways.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.

Methodology:

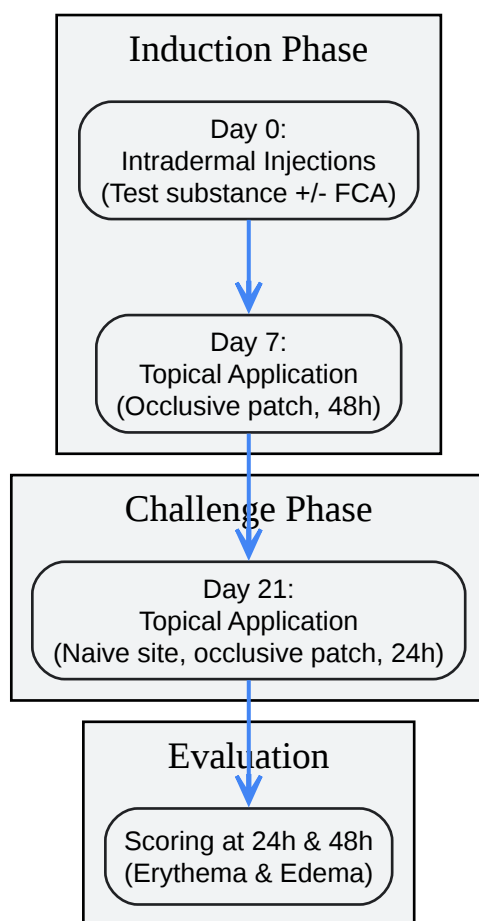
- **Strains:** Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and either TA471 or *E. coli* WP2 *uvrA*, or *E. coli* WP2 *uvrA* (pKM101).
- **Metabolic Activation:** Conduct the assay with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
- **Procedure (Plate Incorporation Method):**
 - To a test tube, add 0.1 mL of the test substance solution at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of S9 mix or buffer.
 - Incubate briefly at 37°C.
 - Add 2.0 mL of molten top agar and vortex.
 - Pour the mixture onto the surface of a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.

Guinea Pig Maximization Test (GPMT)

Objective: To assess the skin sensitization potential of a substance in guinea pigs.

Methodology:

- Animals: Use young, healthy albino guinea pigs.
- Induction Phase:
 - Day 0 (Intradermal Injections): Administer three pairs of intradermal injections into the shaved scapular region:
 - Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
 - The test substance in a suitable vehicle.
 - The test substance emulsified in FCA.
 - Day 7 (Topical Application): Apply the test substance (at a non-irritating concentration) to the injection site under an occlusive patch for 48 hours.
- Challenge Phase:
 - Day 21: Apply the test substance (at a non-irritating concentration) to a naive site on the flank under an occlusive patch for 24 hours.
- Scoring: Observe the challenge sites for erythema and edema at 24 and 48 hours after patch removal. Score the reactions based on a standardized scale (e.g., Magnusson and Kligman scale).
- Evaluation: A substance is considered a sensitizer if the incidence of positive reactions in the test group is significantly higher than in the control group.



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Guinea Pig Maximization Test Workflow.

Conclusion

Alpha-pinene oxide is a genotoxic metabolite of alpha-pinene. The available data indicates its potential for moderate acute toxicity. While comprehensive data on chronic, reproductive, and carcinogenic effects are lacking for the oxide itself, studies on the parent compound, alpha-pinene, suggest that the liver and urinary system may be target organs and that there could be effects on the male reproductive system. The reactive nature of the epoxide functionality warrants caution regarding its potential for skin sensitization. The mechanisms of toxicity for alpha-pinene, and likely **alpha-pinene oxide**, involve the induction of oxidative stress, apoptosis, and modulation of inflammatory pathways. Further research is needed to fully characterize the toxicological profile of **alpha-pinene oxide** and to establish safe exposure

limits. This guide provides a foundation for such future investigations and for the safety assessment of products containing this compound.

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